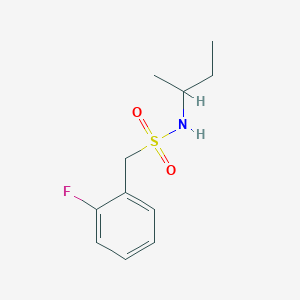

![molecular formula C12H15F3N2O2S B4622656 N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4622656.png)

N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

Overview

Description

Synthesis Analysis

Thioureas, including derivatives such as N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, are typically synthesized through the reaction of amines with isothiocyanates. This process can vary depending on the substituents involved, which can influence the reaction conditions and outcomes. While specific synthesis details for this compound are not provided, a related compound, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, demonstrates the importance of (thio)urea derivatives as organocatalysts in organic chemistry, highlighting the key role of the trifluoromethyl group in enhancing the compound's effectiveness in catalysis (Zhang, Bao, & Xing, 2014).

Molecular Structure Analysis

The structure of thiourea derivatives is crucial for their chemical behavior and applications. The incorporation of the trifluoromethyl group and dimethoxyethyl group likely affects the compound's molecular geometry and electronic distribution, contributing to its unique properties. Although direct structural data for the compound are not available, studies on similar thiourea derivatives provide insights into their molecular configurations and interactions. For example, single-crystal X-ray diffraction techniques have been employed to elucidate the molecular structures of thiourea derivatives, revealing their planar geometries and hydrogen-bonding capabilities (Mary et al., 2016).

Chemical Reactions and Properties

Thioureas are known for their role in organocatalysis, particularly in facilitating reactions through hydrogen bonding and substrate activation. The presence of a trifluoromethyl group in thiourea derivatives can significantly enhance their catalytic activities by stabilizing transition states and activating substrates. For instance, Schreiner's thiourea has been extensively used in promoting organic transformations, showcasing the utility of thiourea derivatives in synthetic chemistry (Zhang, Bao, & Xing, 2014).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystallinity, can be influenced by their substituents. The dimethoxyethyl and trifluoromethyl groups may impart specific physical characteristics to N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, affecting its behavior in different solvents and its potential for crystallization. Research on similar compounds has utilized spectroscopic and crystallographic methods to investigate their physical properties, providing a basis for understanding the behavior of thiourea derivatives in various conditions (Mary et al., 2016).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including reactivity, stability, and interaction with other molecules, are central to their applications in synthesis and catalysis. The electronic effects of the trifluoromethyl and dimethoxyethyl groups on N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea could enhance its reactivity and stability, making it an effective catalyst or reagent in organic reactions. Studies on related thiourea compounds have explored their roles in catalyzing various chemical transformations, underscoring the importance of structural features in determining their chemical behavior (Zhang, Bao, & Xing, 2014).

Scientific Research Applications

Antibacterial and Anti-HIV Studies

- Compounds structurally related to N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea have been investigated for their antibacterial and anti-HIV activities. For example, 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives have been tested against different microorganisms and shown potential as antibacterial and anti-HIV agents (Patel et al., 2007).

Scavenging of Hydroxyl Radicals and HOCl

- Thiourea derivatives, including dimethylthiourea, have been recognized as powerful scavengers of hydroxyl radicals and hypochlorous acid, suggesting their potential in mitigating oxidative stress in biological systems (Wasil et al., 1987).

Application in Sensor Technology

- Thiourea-based compounds have been utilized in the development of sensitive sensors for detecting various substances. A study demonstrates the use of a thiourea derivative in constructing a fluorescence sensor with high specificity and sensitivity for detecting thiourea concentrations in water and fruit juice samples (Wang et al., 2016).

Organocatalysis

- Thiourea derivatives, especially those with the 3,5-bis(trifluoromethyl)phenyl group, have been extensively used as organocatalysts. These catalysts are involved in stabilizing developing negative charges in substrates, significantly impacting catalyst design in organic chemistry (Lippert et al., 2012).

Biochemical and Biophysical Studies

- Structural and vibrational studies of thiourea derivatives provide insights into their molecular behavior, which is crucial for understanding their interactions in biological systems. For instance, N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, a thiourea derivative, has been characterized to understand its hydrogen bonding and vibrational properties (Saeed et al., 2011).

Environmental and Biological Effects

- Studies have also explored the environmental and biological effects of thiourea compounds. One research highlights the impact of thiourea on the adrenal gland, indicating its significant influence on the endocrine system (Chakraborty et al., 2018).

properties

IUPAC Name |

1-(2,2-dimethoxyethyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2S/c1-18-10(19-2)7-16-11(20)17-9-5-3-4-8(6-9)12(13,14)15/h3-6,10H,7H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJWHMPNLXKVMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=S)NC1=CC=CC(=C1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dimethoxyethyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

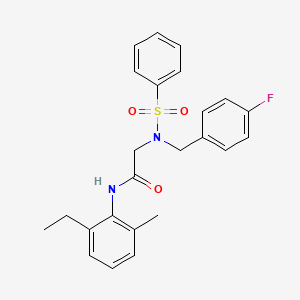

![2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4622578.png)

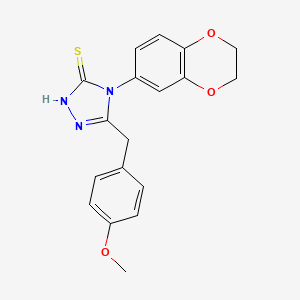

![3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4622586.png)

![N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4622587.png)

![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622623.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4622626.png)

![3-{[5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4622641.png)

![N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4622645.png)

![(2-furylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B4622662.png)

![ethyl 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4622665.png)

![N-(2,5-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4622673.png)